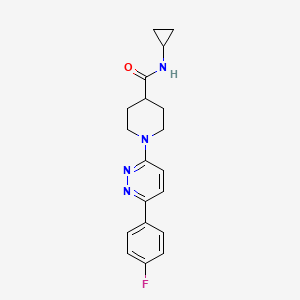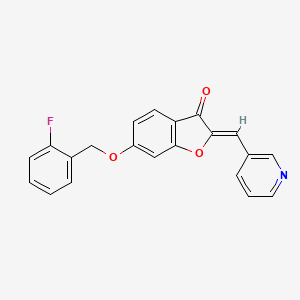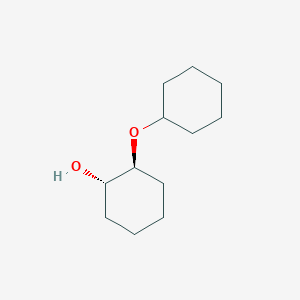![molecular formula C36H52F6FeP2 B2860523 [(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) CAS No. 246231-79-8](/img/no-structure.png)
[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several components including a phosphane group, a carbanide group, a cyclopentene group, and an iron(2+) ion. Phosphane is a type of compound that contains a phosphorus atom with three hydrogen atoms attached. Carbanide refers to a type of compound where a carbon atom is attached to a metal atom. Cyclopentene is a type of cyclic hydrocarbon with a five-membered ring containing one double bond. Iron(2+) refers to a divalent iron ion .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require careful control of conditions. It might involve the reaction of a phosphane with a carbanide, followed by the addition of a cyclopentene group, and finally the incorporation of an iron(2+) ion .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups and a metal ion. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the phosphane, carbanide, cyclopentene, and iron(2+) groups. These could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Complex Polyphosphanes Synthesis
Research by Feldmann and Weigand (2012) demonstrates a novel synthetic approach towards the preparation of complex polyphosphanes, illustrating the potential use of such compounds as ligands in transition metal chemistry. This study underscores the importance of P-N/P-P bond metathesis in creating hexaphosphane ligands for dinuclear iron-carbonyl complexes, indicating a significant role in the development of novel ligand frameworks for metal coordination (Feldmann & Weigand, 2012).
Stereoselective Organic Synthesis
Shen et al. (1998) highlight the application of phosphorus compounds in organic synthesis, specifically in the stereoselective synthesis of trifluoromethylated 1,3-butadienylphosphonates. This work illustrates the utility of phosphorus chemistry in facilitating complex organic reactions, potentially relevant to the manipulation of compounds with similar functionalities as the one of interest (Shen et al., 1998).
Transition Metal Complexes
Ouyang et al. (2015) delve into the synthesis and characterization of iron(I) complexes supported by N-heterocyclic carbene ligands. This research showcases the versatility of iron complexes in coordination chemistry, reflecting on the potential applications of iron(2+) in forming complexes with diverse ligands for catalytic and synthetic applications (Ouyang et al., 2015).
Cyclopentene Derivatives
Padwa et al. (1996) explore the synthesis of fused cyclopentenes, demonstrating the reactivity and utility of cyclopentene derivatives in constructing complex molecular architectures. This research could be relevant for understanding the reactivity patterns and potential applications of the cyclopentene component in the compound of interest (Padwa et al., 1996).
Biological Activity of Gold(I) Complexes
Svahn et al. (2018) discuss the importance of the structure of phosphane ligands in determining the biological activity of gold(I) complexes. This study suggests that similar ligand frameworks could be explored for their potential biological activities, particularly in therapeutic applications (Svahn et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
246231-79-8 |
|---|---|
Produktname |
[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) |
Molekularformel |
C36H52F6FeP2 |
Molekulargewicht |
716.595 |
IUPAC-Name |
[(1R)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) |
InChI |
InChI=1S/C29H38F6P2.C5H8.2CH3.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t19-,24?,25?;;;;/m1..../s1 |
InChI-Schlüssel |
INOSQQGJKKOKDO-VUVXTRQOSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2860441.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2860442.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B2860447.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2860451.png)


![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2860456.png)
![Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860457.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2860461.png)